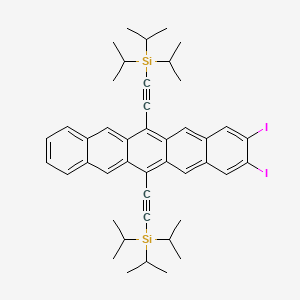
((2,3-Diiodopentacene-6,13-diyl)bis(ethyne-2,1-diyl))bis(triisopropylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2,3-Diiodopentacene-6,13-diyl)bis(ethyne-2,1-diyl))bis(triisopropylsilane): is a complex organic compound with the molecular formula C44H52I2Si2 and a molecular weight of 890.86 g/mol . This compound is characterized by its unique structure, which includes a pentacene core substituted with iodine atoms at the 2 and 3 positions, and ethynyl groups linked to triisopropylsilane at the 6 and 13 positions. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of ((2,3-Diiodopentacene-6,13-diyl)bis(ethyne-2,1-diyl))bis(triisopropylsilane) typically involves multi-step organic reactions. The general synthetic route includes:
Iodination of Pentacene: The starting material, pentacene, undergoes iodination at the 2 and 3 positions using iodine and an oxidizing agent such as iodic acid.
Sonogashira Coupling: The diiodopentacene is then subjected to Sonogashira coupling with ethynyltriisopropylsilane in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
((2,3-Diiodopentacene-6,13-diyl)bis(ethyne-2,1-diyl))bis(triisopropylsilane): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of iodine atoms or reduction of ethynyl groups.
Scientific Research Applications
This compound has several scientific research applications:
Organic Electronics: Due to its conjugated structure, it is used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: It is studied for its potential in creating novel materials with unique electronic and optical properties.
Chemical Sensors: The compound’s reactivity makes it suitable for use in chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism by which ((2,3-Diiodopentacene-6,13-diyl)bis(ethyne-2,1-diyl))bis(triisopropylsilane) exerts its effects is primarily through its electronic structure. The conjugated system allows for efficient charge transport, making it useful in electronic applications. The ethynyl groups and triisopropylsilane moieties provide steric protection and enhance solubility, facilitating its incorporation into various devices .
Comparison with Similar Compounds
Similar compounds include:
Pentacene: A parent compound with a simpler structure, lacking the iodine and ethynyltriisopropylsilane substitutions.
Tetracene: Another polycyclic aromatic hydrocarbon with similar electronic properties but fewer rings.
The uniqueness of ((2,3-Diiodopentacene-6,13-diyl)bis(ethyne-2,1-diyl))bis(triisopropylsilane) lies in its specific substitutions, which enhance its electronic properties and solubility, making it more suitable for advanced material applications.
Properties
Molecular Formula |
C44H52I2Si2 |
|---|---|
Molecular Weight |
890.9 g/mol |
IUPAC Name |
2-[2,3-diiodo-13-[2-tri(propan-2-yl)silylethynyl]pentacen-6-yl]ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C44H52I2Si2/c1-27(2)47(28(3)4,29(5)6)19-17-37-39-21-33-15-13-14-16-34(33)22-40(39)38(18-20-48(30(7)8,31(9)10)32(11)12)42-24-36-26-44(46)43(45)25-35(36)23-41(37)42/h13-16,21-32H,1-12H3 |
InChI Key |
WJJOQVCRSUJKQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC1=C2C=C3C=C(C(=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C[Si](C(C)C)(C(C)C)C(C)C)I)I)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















